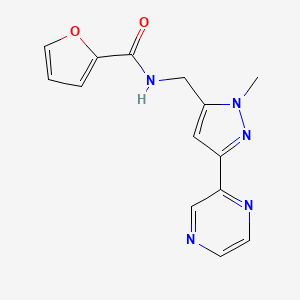
N-((1-甲基-3-(吡嗪-2-基)-1H-吡唑-5-基)甲基)呋喃-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide is a synthetic organic compound that features a pyrazole ring substituted with a pyrazine moiety and a furan carboxamide group
科学研究应用
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.
Medicine: It may exhibit pharmacological properties that are useful in the treatment of various diseases, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactionsThe final step involves the coupling of the pyrazole derivative with furan-2-carboxylic acid under amide bond-forming conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
化学反应分析
Types of Reactions
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally related compounds .
作用机制
The mechanism of action of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrazole derivatives and furan carboxamides, such as:
- 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole
- Furan-2-carboxamide derivatives
Uniqueness
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide is unique due to its specific combination of a pyrazole ring with a pyrazine moiety and a furan carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
生物活性
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide is C15H14N6O, with a molecular weight of 294.318 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.
Research indicates that compounds containing pyrazole moieties often exhibit antitumor and anti-inflammatory properties. The biological activity of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer progression and inflammatory responses.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
In a specific study on pyrazole derivatives, it was found that compounds similar to N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide exhibited significant cytotoxic effects against various cancer cell lines, demonstrating their potential as effective anticancer agents.
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have also been documented. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their therapeutic potential in inflammatory diseases.
Case Studies
- Case Study on Tumor Suppression : A study conducted by Bouabdallah et al. demonstrated that certain pyrazole derivatives exhibited significant cytotoxic potential against HepG2 liver cancer cells, with an IC50 value of 3.25 mg/mL, indicating strong antitumor activity (Bouabdallah et al., 2022).
- Inflammatory Response Modulation : Research by Wei et al. showed that ethyl derivatives of pyrazole could effectively reduce inflammation markers in vitro, supporting their use in treating inflammatory disorders (Wei et al., 2022).
属性
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-19-10(8-17-14(20)13-3-2-6-21-13)7-11(18-19)12-9-15-4-5-16-12/h2-7,9H,8H2,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUHTUQOLMMQSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














